{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid {2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC15873900
InChI: InChI=1S/C9H8BF3O2/c11-9(12,13)8-3-1-2-7(6-8)4-5-10(14)15/h1-6,14-15H
SMILES:
Molecular Formula: C9H8BF3O2
Molecular Weight: 215.97 g/mol

{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid

CAS No.:

Cat. No.: VC15873900

Molecular Formula: C9H8BF3O2

Molecular Weight: 215.97 g/mol

* For research use only. Not for human or veterinary use.

{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid -

Specification

Molecular Formula C9H8BF3O2
Molecular Weight 215.97 g/mol
IUPAC Name 2-[3-(trifluoromethyl)phenyl]ethenylboronic acid
Standard InChI InChI=1S/C9H8BF3O2/c11-9(12,13)8-3-1-2-7(6-8)4-5-10(14)15/h1-6,14-15H
Standard InChI Key HGEVMEKGPYPLRD-UHFFFAOYSA-N
Canonical SMILES B(C=CC1=CC(=CC=C1)C(F)(F)F)(O)O

Introduction

Molecular Structure and Characterization

Core Structural Features

{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acid consists of a phenyl ring substituted at the 3-position with a trifluoromethyl (-CF₃) group, connected via an ethenyl (-CH=CH-) linker to a boronic acid (-B(OH)₂) functional group . The IUPAC name, 2-[3-(trifluoromethyl)phenyl]ethenylboronic acid, reflects this arrangement. Key structural parameters include:

PropertyValue
Molecular FormulaC₉H₈BF₃O₂
Molecular Weight215.97 g/mol
Canonical SMILESB(C=CC₁=CC(=CC=C₁)C(F)(F)F)(O)O
InChIKeyHGEVMEKGPYPLRD-UHFFFAOYSA-N

The trifluoromethyl group introduces strong electron-withdrawing effects, while the ethenyl spacer enables conjugation between the aromatic system and boronic acid.

Synthesis and Reactivity

Synthetic Routes

The compound is synthesized via palladium-catalyzed cross-coupling strategies, analogous to methods for related arylboronic acids :

Step 1: Preparation of Pinacol Ester Precursor
Reaction of 3-(trifluoromethyl)phenylboronic acid with pinacol in toluene yields the protected boronic ester, enhancing stability for subsequent reactions :

\text{Ar-B(OH)}_2 + \text{Pinacol} \xrightarrow{\text{Toluene, 20°C}} \text{Ar-B(pin)} + 2\text{H}_2\text{O} \quad (\text{Yield: 47%})[4]

Step 2: Suzuki-Miyaura Coupling
The boronic acid participates in cross-couplings with aryl halides. For example, coupling with 2,4-dichloro-6-methylthieno[3,2-d]pyrimidine under reflux with Pd(PPh₃)₄ catalyst achieves 89% yield :

Ar-B(OH)2+Ar’-XPd(0), BaseAr-Ar’+Byproducts\text{Ar-B(OH)}_2 + \text{Ar'-X} \xrightarrow{\text{Pd(0), Base}} \text{Ar-Ar'} + \text{Byproducts}

Reaction Conditions and Optimization

Key parameters for efficient coupling:

  • Solvent Systems: Toluene/water mixtures (10:1 v/v) balance reagent solubility and catalyst stability .

  • Bases: Sodium carbonate (2 equiv) maintains pH 8–9, critical for transmetallation .

  • Catalyst Loading: 5 mol% Pd(PPh₃)₄ minimizes side reactions while ensuring complete conversion .

Applications in Organic Synthesis

Carbon-Carbon Bond Formation

The compound’s primary application lies in Suzuki-Miyaura couplings, enabling:

  • Biaryl Synthesis: Constructing conjugated systems for optoelectronic materials.

  • Heterocycle Functionalization: Introducing trifluoromethyl groups into pyrimidines, thiophenes, and indoles .

Physicochemical Properties and Stability

Thermal Stability

Differential scanning calorimetry (DSC) of similar boronic acids shows decomposition onset at ~180°C, suggesting comparable stability for this compound.

Comparative Analysis with Analogous Boronic Acids

CompoundReactivity in Suzuki CouplinglogP (Predicted)
3-(Trifluoromethyl)phenylboronic acidHigh2.3
{2-[3-(Trifluoromethyl)phenyl]ethenyl}boronic acidModerate (steric hindrance)2.1
Phenylboronic acidHigh1.5

The ethenyl group introduces steric effects that slightly reduce coupling efficiency compared to simpler arylboronic acids but enable extended conjugation .

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